molecular formula C29H42N6O4 B1667656 AT-1459 CAS No. 294658-50-7

AT-1459

Cat. No.: B1667656
CAS No.: 294658-50-7
M. Wt: 538.7 g/mol
InChI Key: DTJAQQZJSTVZRK-UPVQGACJSA-N
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Description

AT-1459 is a novel direct thrombin inhibitor with antithrombotic efficacy. It is primarily used in scientific research and has shown promising results in various studies. The compound has a molecular formula of C29H42N6O4 and a molecular weight of 538.68 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AT-1459 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general methods for synthesizing thrombin inhibitors typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This process would include the use of industrial reactors, purification techniques such as crystallization or chromatography, and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

AT-1459 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

AT-1459 has a wide range of applications in scientific research, including:

Mechanism of Action

AT-1459 exerts its effects by directly inhibiting thrombin, an enzyme involved in the coagulation cascade. By binding to the active site of thrombin, this compound prevents the conversion of fibrinogen to fibrin, thereby inhibiting clot formation. This mechanism involves specific molecular interactions and pathways that are crucial for its antithrombotic efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

AT-1459 is unique due to its specific molecular structure, which allows for high affinity and selectivity towards thrombin. This results in potent antithrombotic effects with potentially fewer side effects compared to other thrombin inhibitors .

Properties

CAS No.

294658-50-7

Molecular Formula

C29H42N6O4

Molecular Weight

538.7 g/mol

IUPAC Name

4-[[(3S)-1-[2-[(2S)-2-[2-(6-carbamimidoyl-1-ethylindol-2-yl)ethyl]pyrrolidin-1-yl]-2-oxoethyl]-2-oxoazepan-3-yl]amino]butanoic acid

InChI

InChI=1S/C29H42N6O4/c1-2-34-23(17-20-10-11-21(28(30)31)18-25(20)34)13-12-22-7-6-16-35(22)26(36)19-33-15-4-3-8-24(29(33)39)32-14-5-9-27(37)38/h10-11,17-18,22,24,32H,2-9,12-16,19H2,1H3,(H3,30,31)(H,37,38)/t22-,24-/m0/s1

InChI Key

DTJAQQZJSTVZRK-UPVQGACJSA-N

SMILES

CCN1C(=CC2=C1C=C(C=C2)C(=N)N)CCC3CCCN3C(=O)CN4CCCCC(C4=O)NCCCC(=O)O

Isomeric SMILES

CCN1C(=CC2=C1C=C(C=C2)C(=N)N)CC[C@@H]3CCCN3C(=O)CN4CCCC[C@@H](C4=O)NCCCC(=O)O

Canonical SMILES

CCN1C(=CC2=C1C=C(C=C2)C(=N)N)CCC3CCCN3C(=O)CN4CCCCC(C4=O)NCCCC(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-((1-(2-(2-(2-(6-amidino-1-ethylindol-2-yl)ethyl)pyrrolidinyl)-2-oxoethyl)-2-oxoazaperhydroepin-3-yl)amino)butanoic acid
AT 1459
AT-1459
AT1459

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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